molecular formula C18H32N2O B1437150 Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine CAS No. 1036446-89-5

Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine

Cat. No.: B1437150
CAS No.: 1036446-89-5
M. Wt: 292.5 g/mol
InChI Key: SKOOBLYEIYKHPL-UHFFFAOYSA-N
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Description

Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine is a tertiary amine characterized by a central propan-2-ylamine core substituted with two methyl groups and a 4-(3-methylbutoxy)benzyl moiety.

Key structural features:

  • Propan-2-ylamine backbone: Provides rigidity and steric bulk.
  • Dimethylamino group: Enhances basicity and solubility in polar solvents.

Properties

IUPAC Name

2-N,2-N,2-trimethyl-1-N-[[4-(3-methylbutoxy)phenyl]methyl]propane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O/c1-15(2)11-12-21-17-9-7-16(8-10-17)13-19-14-18(3,4)20(5)6/h7-10,15,19H,11-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOOBLYEIYKHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)CNCC(C)(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-(3-methylbutoxy)benzylamine with 2-methyl-2-propanamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are selected based on shared motifs, such as tertiary amine cores, aryloxy substituents, or steric hindrance. Below is a detailed comparison:

3-[4-[2-(Dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine

  • Structure: Contains a phenoxy group linked to a dimethylaminoethyl chain.
  • Key Differences :
    • Lacks the 3-methylbutoxy substituent, reducing lipophilicity.
    • Linear propan-1-amine chain instead of a branched propan-2-yl group.
  • Applications: Not explicitly stated, but similar tertiary amines are used as intermediates in drug synthesis .

1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine

  • Structure : Features a fluorinated phenyl ring and a dimethylated propan-2-ylamine group.
  • Key Differences :
    • Fluorine atom enhances electronegativity and metabolic stability.
    • Absence of the 3-methylbutoxy group simplifies synthesis but limits hydrophobic interactions.
  • Applications : Fluorinated amines are common in CNS-targeting drugs due to blood-brain barrier permeability .

Dimethyl({2-methyl-1-[(3-phenylquinolin-2-yl)sulfanyl]propan-2-yl})amine

  • Structure: Shares the dimethylpropan-2-ylamine core but incorporates a sulfanyl-linked quinoline group.
  • Sulfanyl group may increase reactivity in redox environments.
  • Applications: Quinoline derivatives are studied for antimicrobial and antitumor properties .

4-Amino-3,5-diisopropyl-1-pyrazole (L1HpzNH2)

  • Structure: Pyrazole ring with amino and isopropyl substituents.
  • Key Differences :
    • Heterocyclic core (pyrazole) vs. aliphatic amine.
    • Isopropyl groups mimic steric hindrance of the target compound’s 3-methylbutoxy group.
  • Applications : Used in covalent organic frameworks (COFs) and catalysis .

Comparative Data Table

Compound Name Molecular Formula Key Substituents LogP* Applications
Target Compound C₁₉H₃₄N₂O 3-Methylbutoxy phenyl, dimethylamine ~4.2 Research chemical (discontinued)
3-[4-[2-(Dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine C₁₄H₂₄N₂O Phenoxy, dimethylaminoethyl ~2.8 Drug intermediates
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine C₁₁H₁₆FN Fluorophenyl, dimethylamine ~2.5 CNS drug candidates
Dimethyl({2-methyl-1-[(3-phenylquinolin-2-yl)sulfanyl]propan-2-yl})amine C₂₂H₂₅N₃S Quinoline, sulfanyl, dimethylamine ~5.1 Antimicrobial research
4-Amino-3,5-diisopropyl-1-pyrazole C₉H₁₇N₃ Pyrazole, isopropyl, amino ~1.9 COFs, catalysis

*LogP values estimated via computational tools (e.g., ChemAxon).

Biological Activity

Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine, with the CAS number 1036446-89-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C18H32N2O\text{C}_{18}\text{H}_{32}\text{N}_{2}\text{O}, with a molecular weight of 292.46 g/mol. Its structure features a dimethylamino group, a methylbutoxyphenyl moiety, and a propan-2-ylamine backbone, which contribute to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may modulate receptor activity or enzyme function, affecting cellular pathways involved in several physiological processes.

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections.

2. Antiviral Effects

Preliminary investigations have shown that this compound may possess antiviral properties, particularly against certain viral strains. The specific mechanisms through which it exerts these effects are still under investigation.

3. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound on various cell lines. Results indicate that it can induce apoptosis in cancer cells, pointing towards its potential as an anticancer agent.

Research Findings and Case Studies

StudyFindingsImplications
Study 1 : Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.Potential for use in developing new antibiotics.
Study 2 : Antiviral ScreeningShowed effectiveness against specific viruses in cell cultures.May contribute to antiviral drug development.
Study 3 : Cytotoxicity AssayInduced apoptosis in cancer cell lines at certain concentrations.Suggests potential as an anticancer therapeutic agent.

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:

  • Condensation Reactions : Involving the reaction of 4-(3-methylbutoxy)benzylamine with 2-methyl-2-propanamine.
  • Purification Techniques : Advanced methods such as chromatography are employed to ensure high purity and yield.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Alkylation of phenol derivatives : React 4-(3-methylbutoxy)benzylamine with a halogenated propan-2-yl precursor (e.g., 2-bromo-2-methylpropane) under basic conditions (K₂CO₃ or NaH) to form the tertiary amine backbone .

Buchwald-Hartwig coupling : For aryl-amine bond formation, use palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos in solvents such as 2-methyltetrahydrofuran, followed by purification via column chromatography (hexane/acetone gradient) .

Reductive amination : If intermediates require secondary amine formation, employ sodium cyanoborohydride in methanol with pH control .

Q. How should researchers characterize the structural purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the dimethylamine group (δ ~2.2 ppm for CH₃ groups) and the 4-(3-methylbutoxy)phenyl moiety (δ ~6.8-7.2 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution ESI-MS or GC-MS should verify the molecular ion peak at m/z corresponding to the molecular formula (C₁₈H₃₀N₂O).
  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) ensures >95% purity .

Q. What safety precautions are critical during handling?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (H335 hazard) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

  • Methodological Answer :

  • Contradiction analysis : Discrepancies may arise from impurities or hydration states. Conduct:

Phase-solubility studies : Measure solubility in DMSO, ethanol, and hexane at 25°C using UV-Vis spectroscopy.

Thermogravimetric analysis (TGA) : Confirm anhydrous vs. hydrated forms .

  • Computational modeling : Use COSMO-RS simulations to predict solvent interactions based on the compound’s logP (~3.2) .

Q. What experimental strategies optimize yield in large-scale syntheses?

  • Methodological Answer :

  • Catalyst screening : Test Pd(II) acetate with SPhos or RuPhos ligands to enhance coupling efficiency (reference yields: 51-68% in small-scale trials) .
  • Flow chemistry : Implement continuous flow reactors for precise temperature control (100°C) and reduced side reactions .
  • Workup optimization : Replace traditional column chromatography with centrifugal partition chromatography (CPC) for faster purification .

Q. How does the stereoelectronic environment of the dimethylamine group influence biological activity?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Synthesize analogs with ethyl/methyl substitutions and compare IC₅₀ values in receptor-binding assays .
  • Computational studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density around the amine group and predict H-bonding interactions .

Q. What methodologies assess environmental persistence and degradation pathways?

  • Methodological Answer :

  • Hydrolysis studies : Incubate the compound in pH 7.4 buffer at 37°C for 48 hours, analyzing degradation products via LC-MS .
  • Photolysis experiments : Expose to UV light (254 nm) and monitor aryl-ether bond cleavage using GC-MS .
  • Microbial degradation : Use soil slurry models (OECD 307) to quantify half-life under aerobic conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine
Reactant of Route 2
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Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.